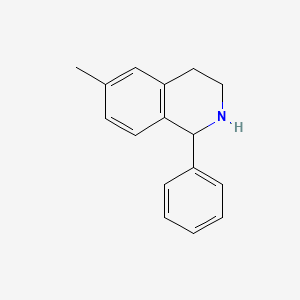

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-MP-1,2,3,4-THIQ) is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds, including 6-MP-1,2,3,4-THIQ, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq-based compounds, including 6-mp-1,2,3,4-thiq, can act as antidopaminergic agents . This suggests that 6-MP-1,2,3,4-THIQ may interact with dopamine receptors or other components of dopaminergic pathways, potentially altering neurotransmission and other cellular processes.

Biochemical Pathways

The biochemical pathways affected by 6-MP-1,2,3,4-THIQ are likely to involve dopaminergic neurotransmission, given the compound’s potential antidopaminergic activity . Chronic administration of certain THIQ-based compounds has been associated with changes in striatal dopamine concentration , suggesting that these compounds may affect dopamine synthesis, release, reuptake, or degradation.

Result of Action

The molecular and cellular effects of 6-MP-1,2,3,4-THIQ are likely to be related to its potential antidopaminergic activity . For instance, the compound may alter the function of dopaminergic neurons, potentially affecting behaviors and physiological processes regulated by dopamine.

Action Environment

The action, efficacy, and stability of 6-MP-1,2,3,4-THIQ could be influenced by various environmental factors. For example, the compound’s effects may vary depending on the brain region in which it acts . Additionally, factors such as the duration of intake and associated dietary constituents could influence the elevations of endogenous THIQs’ concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more

Biological Activity

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and therapeutic implications of 6-Me-THIQ based on recent research findings.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a significant class of alkaloids known for their varied biological effects. They exhibit neuroprotective properties and have been studied for their potential in treating neurodegenerative diseases and other conditions. The structural modifications in THIQ derivatives, such as methyl substitution at the 6-position, can significantly influence their biological activity.

Neuroprotective Effects

Research indicates that 6-Me-THIQ may exhibit neuroprotective effects similar to its analogs. For instance, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated the ability to counteract neurotoxic effects induced by substances like MPTP and rotenone. These compounds are believed to modulate neurotransmitter systems and possess antioxidant properties that protect neuronal cells from damage .

Table 1: Neuroprotective Properties of THIQ Derivatives

| Compound | Mechanism of Action | Effects on Neurotoxicity |

|---|---|---|

| 6-Me-THIQ | Modulation of dopamine system | Neuroprotection against MPTP |

| 1MeTIQ | Antioxidant activity | Reversal of behavioral syndromes |

| TIQ | Neurotransmitter modulation | Protection from rotenone effects |

Antinociceptive Properties

Studies have shown that 6-Me-THIQ may also possess antinociceptive properties. In experimental models of diabetic neuropathic pain, compounds related to THIQ have been reported to alleviate pain symptoms by restoring neurotransmitter balance and modulating pain pathways .

Structure-Activity Relationships (SAR)

The biological activity of 6-Me-THIQ is closely related to its chemical structure. The presence of the methyl group at the 6-position enhances its interaction with various receptors involved in neuroprotection and pain modulation. Understanding these SARs is crucial for the development of more potent derivatives.

Table 2: Structure-Activity Relationships of THIQ Compounds

| Structural Feature | Biological Activity |

|---|---|

| Methyl group at C-6 | Increased neuroprotective effects |

| Phenyl ring | Enhanced binding affinity to receptors |

| Alkyl substitutions | Modulation of pharmacokinetics |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 6-Me-THIQ:

- Neuroprotection in Rodent Models : In rodent studies, administration of THIQ derivatives has shown significant improvements in motor functions following neurotoxic exposure. These findings suggest a protective role against dopaminergic neuron loss .

- Pain Management : A study demonstrated that acute treatment with THIQ analogs significantly reduced mechanical allodynia and thermal hyperalgesia in diabetic mice models, indicating potential use in managing diabetic neuropathy .

- Antioxidant Activity : Research indicates that THIQ compounds exhibit antioxidant properties that contribute to their neuroprotective effects by reducing oxidative stress in neural tissues .

Properties

IUPAC Name |

6-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-7-8-15-14(11-12)9-10-17-16(15)13-5-3-2-4-6-13/h2-8,11,16-17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDBGYAEGVDVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.